

Technical Support Center: Formamidinium and Cesium Lead Iodide Perovskites

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Compound of Interest

Compound Name: cesium;triiodide

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Welcome to the technical support center for formamidinium (FA) and cesium (Cs) lead iodide perovskites. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the degradation of these materials.

I. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with FA and Cs-based lead iodide perovskites.

Issue 1: Rapid degradation of perovskite film in ambient air.

Symptoms:

- Noticeable color change of the perovskite film (e.g., from dark brown/black to yellow).
- Significant drop in photoluminescence (PL) intensity.
- Appearance of a lead iodide (PbI₂) peak in the X-ray diffraction (XRD) pattern.

Possible Causes & Solutions:

Cause	Solution
Moisture Exposure: FA-based perovskites are highly susceptible to moisture, which can lead to the formation of hydrated perovskite phases and eventual decomposition into PbI ₂ . ^[1] The polar nature of the perovskite materials makes them prone to hydrolysis. ^[1]	Work in a controlled environment: Fabricate and store perovskite films in an inert atmosphere glovebox with low humidity levels (<1% RH). Encapsulation: Use encapsulation techniques, such as applying a hydrophobic phenethylammonium iodide (PEAI) coating, to act as a barrier against moisture and oxygen. ^[1]
Oxygen Interaction: The presence of both moisture and oxygen can accelerate the degradation process. Water can dissolve formamidinium iodide (FAI), and the exposed lead-iodide surfaces can then be oxidized by oxygen. ^[1]	Inert Gas Annealing: Anneal the perovskite films in an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure during the crystallization process.
Incomplete Precursor Reaction: Residual PbI ₂ from the precursor solution can act as a nucleation site for degradation.	Optimize Precursor Stoichiometry: Use a slight excess of the organic halide component (e.g., FAI) to ensure complete conversion to the perovskite phase.

Issue 2: Phase segregation in mixed-cation (FA/Cs) perovskites under illumination or thermal stress.

Symptoms:

- Formation of yellow, needle-like structures (δ -phase) within the dark perovskite film (α -phase).^{[2][3]}
- Broadening or splitting of XRD peaks, indicating the presence of multiple crystalline phases.
- Reduced power conversion efficiency (PCE) in solar cell devices.

Possible Causes & Solutions:

Cause	Solution
Light and Humidity Synergy: The combination of light and high humidity can induce phase separation in FA-Cs lead iodide perovskites, leading to the formation of δ -CsPbI ₃ , δ -FAPbI ₃ , and PbI ₂ . ^{[2][3][4][5]}	Environmental Control: Strictly control both illumination and humidity levels during experiments and device operation.
Thermal Instability: High temperatures can cause FA-based perovskites to transition from the photoactive α -phase to the non-photoactive δ -phase. ^[1]	Cation Engineering: Incorporating a small amount of a different cation, like methylammonium (MA), can sometimes improve the phase stability of FA-based perovskites, although MA itself has lower thermal stability. ^[6] Adding rubidium (Rb ⁺) can also help stabilize the α -phase. ^[7]
Iodine Vacancies: Surface iodide vacancies can act as nucleation sites for the undesirable δ -phase formation in CsPbI ₃ . ^[8]	Surface Passivation: Treat the perovskite surface with iodine salts (e.g., CsI or CdI ₂) to fill iodide vacancies and kinetically slow down the phase transformation. ^[8]

Issue 3: Poor thermal stability leading to performance decay.

Symptoms:

- Gradual decrease in device performance (PCE, open-circuit voltage, short-circuit current) during prolonged operation at elevated temperatures.
- Changes in the absorption spectrum, indicating material decomposition.

Possible Causes & Solutions:

Cause	Solution
Volatilization of Organic Cations: At elevated temperatures, the organic formamidinium cation can become volatile and evaporate from the perovskite lattice.[4]	Inorganic Cation Incorporation: Increasing the cesium content in mixed FA-Cs perovskites can enhance thermal stability.
Autocatalytic Degradation: Under heat and light, the release of I ₂ vapor from defective points can trigger an autocatalytic degradation process, leading to the growth of porous PbI ₂ -rich regions.[9]	Reduce Residual PbI ₂ : Optimize the synthesis process to minimize the amount of residual PbI ₂ in the perovskite film.[9] Compositional Engineering: Reducing the methylammonium and/or iodine content in mixed-cation perovskites can alleviate this degradation pathway.[9]
Interfacial Reactions: The interface between the perovskite layer and the charge transport layers (e.g., TiO ₂) can be a site of thermal degradation, especially under UV illumination.[1]	Interface Engineering: Introduce passivation layers at the interfaces to reduce defect density and suppress interfacial reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of formamidinium and cesium lead iodide perovskites?

The primary environmental factors are moisture, oxygen, light, and heat.[10]

- Moisture: Water molecules can hydrate the perovskite structure, leading to its decomposition into lead iodide (PbI₂) and the release of organic cations.[1]
- Oxygen: In combination with moisture, oxygen can oxidize the iodide ions and the lead, accelerating degradation.[1]
- Light: Illumination, particularly UV light, can generate electron-hole pairs that participate in degradation reactions.[1] It can also induce phase segregation in mixed-halide perovskites. [11]

- Heat: High temperatures can cause the perovskite to undergo phase transitions to non-photoactive phases and can lead to the volatilization of organic components.[1]

Q2: How does the incorporation of cesium affect the stability of formamidinium lead iodide perovskites?

Incorporating cesium (Cs+) into the formamidinium (FA+) lead iodide structure generally enhances stability in several ways:

- Improved Thermal Stability: Mixed FA/Cs perovskites exhibit better resilience against thermal degradation compared to pure FA-based perovskites.[1]
- Enhanced Phase Stability: The addition of Cs+ can help stabilize the desired photoactive black perovskite phase (α -phase) and suppress the formation of the undesirable yellow non-perovskite phase (δ -phase).[7]
- Increased Moisture Resistance: Doping with Cs+ can increase the crystallinity of the perovskite film, which can reduce the likelihood of moisture-induced lattice disintegration.[1]

Q3: What is phase segregation and why is it a problem in mixed-cation perovskites?

Phase segregation is a phenomenon where a mixed-cation or mixed-halide perovskite separates into domains with different compositions under stress (e.g., light or heat). In FA/Cs lead iodide perovskites, this can lead to the formation of Cs-rich and FA-rich regions, or the segregation into non-perovskite phases.[2][3] This is detrimental because it introduces defects, increases non-radiative recombination, and reduces the overall efficiency and stability of the solar cell.[1]

Q4: What are some common characterization techniques to study perovskite degradation?

Several techniques are used to monitor the degradation of perovskite materials:

- X-ray Diffraction (XRD): To identify changes in the crystal structure and the formation of degradation products like PbI₂ or different perovskite phases.[1]
- UV-Vis Absorption Spectroscopy: To track changes in the optical properties and bandgap of the perovskite film.

- Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To probe changes in charge carrier recombination dynamics and defect densities.
- Scanning Electron Microscopy (SEM): To observe changes in the morphology and grain structure of the perovskite film.[\[12\]](#)
- In situ and Operando Characterization: Techniques like in situ XRD, PL, and SEM allow for real-time monitoring of degradation processes under specific environmental stressors.[\[12\]](#) [\[13\]](#)

Q5: Can the degradation of these perovskites be reversed?

Some initial stages of degradation, such as the formation of hydrated perovskite phases upon moisture exposure, can be reversible under specific drying conditions.[\[1\]](#) However, prolonged exposure to harsh conditions often leads to irreversible decomposition into lead iodide and other byproducts, causing permanent damage to the material and device performance.

III. Data Presentation

Table 1: Summary of Degradation Mechanisms and Influencing Factors

Degradation Mechanism	Stressor(s)	Material System	Key Observations
Hydrolysis & Decomposition	Moisture, Oxygen	FA-based, Cs-based	Formation of hydrated intermediates, decomposition to PbI ₂ . ^[1] Accelerated by the presence of both H ₂ O and O ₂ . ^[1]
Phase Transition (α to δ)	Heat, Humidity	FA-based, Cs-based	Transition to a non-photoactive yellow phase, reducing efficiency. ^[1]
Phase Segregation	Light, Humidity	Mixed FA/Cs	Separation into δ -CsPbI ₃ , δ -FAPbI ₃ , and PbI ₂ . ^{[2][3]}
Photodecomposition	UV Light	FA-based	Can lead to the dissociation of organic components and reactions at the interface with transport layers like TiO ₂ . ^[1]
Thermal Decomposition	High Temperature	FA-based	Volatilization of FAI, leaving behind PbI ₂ . ^[4]
Autocatalytic Degradation	Heat, Light	FA-based	Release of I ₂ vapor triggers further decomposition. ^[9]

IV. Experimental Protocols

Protocol 1: Accelerated Degradation Study under Controlled Humidity and Illumination

Objective: To investigate the synergistic effect of moisture and light on the degradation of FA/Cs lead iodide perovskite films.

Methodology:

- Sample Preparation: Fabricate thin films of the desired FA/Cs lead iodide perovskite composition on a suitable substrate (e.g., glass or FTO-coated glass) inside a nitrogen-filled glovebox.
- Initial Characterization: Perform initial characterization of the pristine films, including UV-Vis absorption spectroscopy, XRD, and PL spectroscopy, to establish a baseline.
- Controlled Environment Chamber: Place the samples in a custom-built environmental chamber equipped with:
 - A humidity controller to maintain a constant relative humidity (RH), e.g., 50-80%.
 - A light source, such as a solar simulator or a white-light LED, to provide continuous illumination (e.g., 1 sun intensity).
 - A temperature controller to maintain a constant temperature, e.g., 25°C.
- In Situ or Periodic Monitoring:
 - In Situ: If the chamber is equipped with transparent windows and appropriate detectors, monitor the changes in absorption, PL, or XRD in real-time.
 - Periodic: At set time intervals (e.g., 1, 2, 4, 8, 16, 24 hours), remove the samples from the chamber and quickly perform characterization to track the degradation progress.
- Data Analysis: Analyze the changes in the material's properties over time. For example, quantify the decrease in the perovskite characteristic absorption peak, the increase in the PbI₂ XRD peak intensity, and the decay of the PL signal.

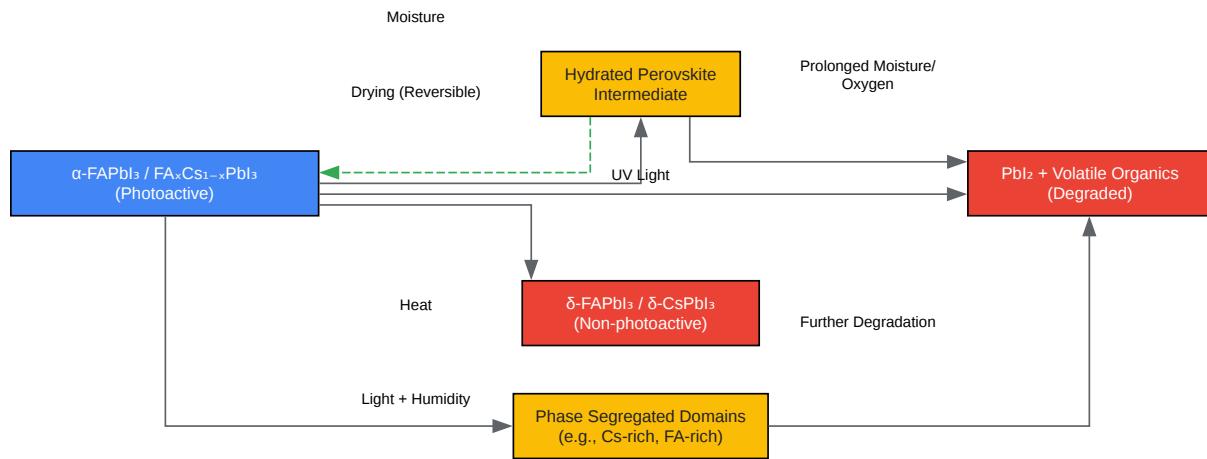
Protocol 2: Thermal Stability Assessment

Objective: To determine the thermal stability of FA and Cs-based perovskite films.

Methodology:

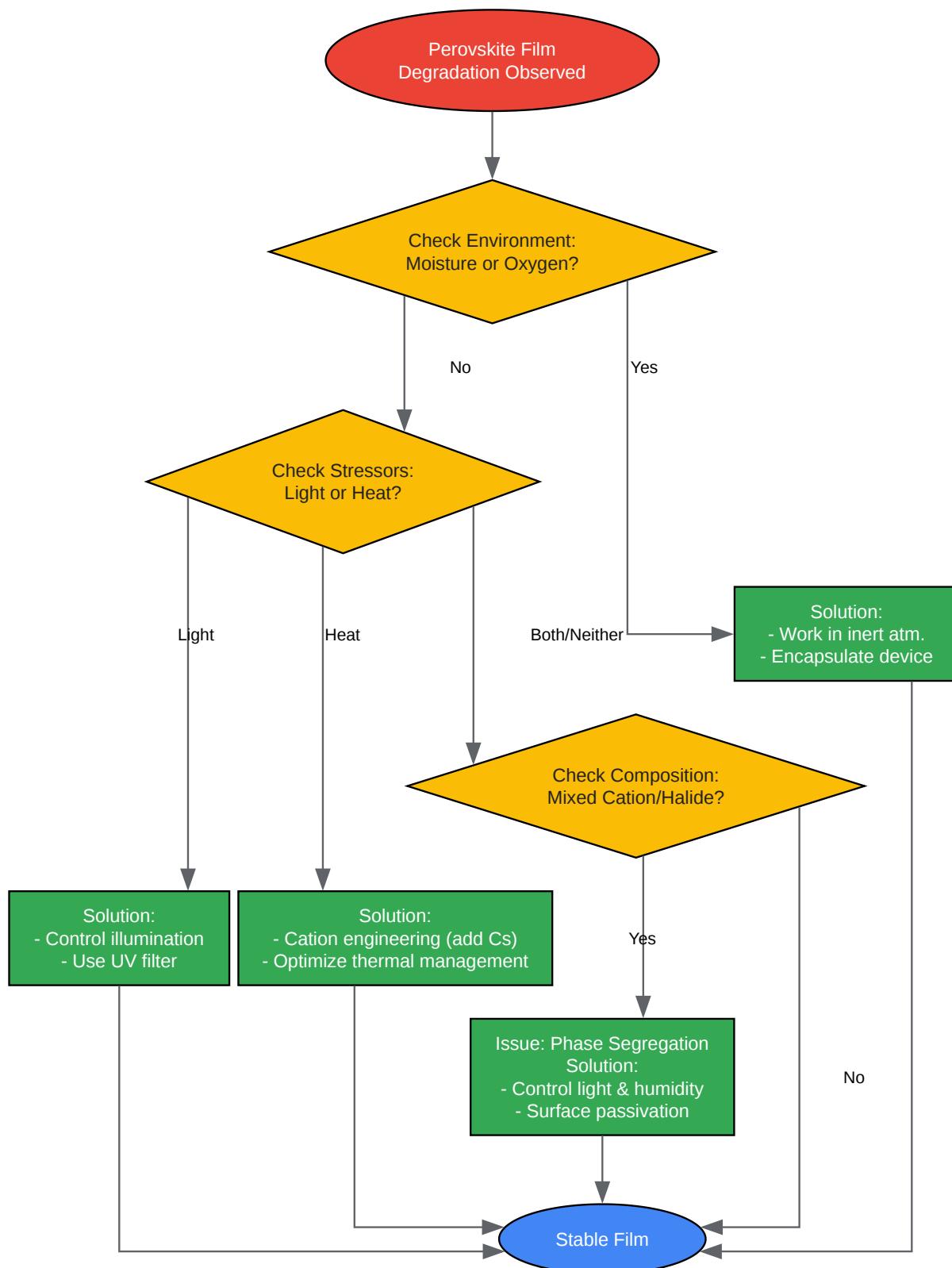
- Sample Preparation: Prepare perovskite films as described in Protocol 1.
- Initial Characterization: Characterize the pristine films to establish a baseline.
- Thermal Annealing:
 - Place the samples on a hotplate in an inert atmosphere (e.g., inside a glovebox or a nitrogen-purged chamber).
 - Anneal the samples at different target temperatures (e.g., 85°C, 100°C, 120°C, 150°C) for a fixed duration (e.g., 1 hour).
 - Alternatively, anneal a set of samples at a fixed temperature (e.g., 100°C) for varying durations (e.g., 10, 30, 60, 120 minutes).
- Post-Annealing Characterization: After cooling the samples to room temperature, repeat the characterization (UV-Vis, XRD, PL, SEM) to assess any changes.
- Data Analysis: Compare the pre- and post-annealing data to identify the onset temperature of degradation, changes in crystallinity, morphology, and optical properties.

V. Visualizations



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Caption: Key degradation pathways for FA and Cs lead iodide perovskites.

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Caption: Troubleshooting flowchart for perovskite film degradation.

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References

- 1. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
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